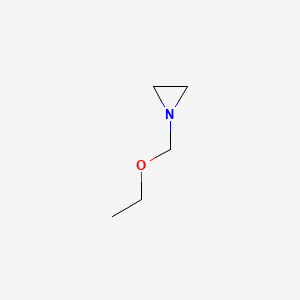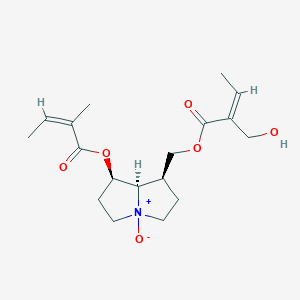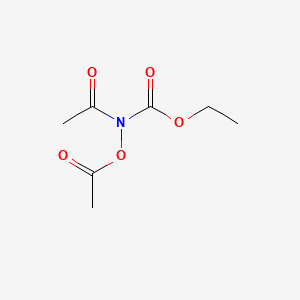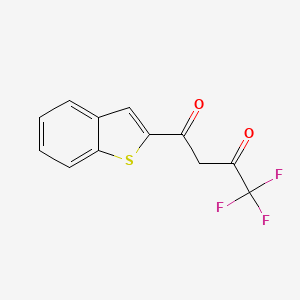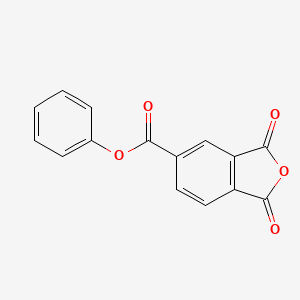
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phenol acts as a nucleophile and attacks the carbonyl carbon of the phthalic anhydride. The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and yield of the reaction, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones, which have applications in the pharmaceutical industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzofuran derivatives
科学的研究の応用
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.
類似化合物との比較
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate: This compound has a similar structure but differs in the substitution pattern, leading to different chemical and biological properties.
5-({3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenyl}sulfanyl)-2-benzofuran-1,3-dione: This compound contains additional sulfur atoms, which can influence its reactivity and biological activity.
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound has a bis structure, making it more rigid and potentially leading to different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
CAS番号 |
3348-07-0 |
|---|---|
分子式 |
C15H8O5 |
分子量 |
268.22 g/mol |
IUPAC名 |
phenyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H8O5/c16-13(19-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15(18)20-14(11)17/h1-8H |
InChIキー |
ZJWNYRGSGQCULP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
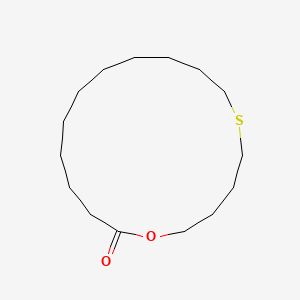
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
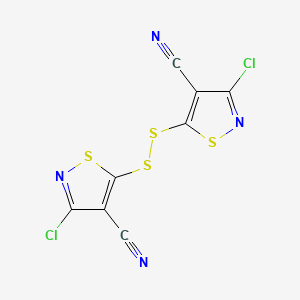
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
